METHYL 2-(3-BROMO-5-FORMYL-4-((2-METHOXYETHOXY)METHOXY)PHENYL)ACETATE
Overview
Description
Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate is an organic compound with the molecular formula C14H17BrO6 and a molecular weight of 361.19 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxyethoxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate involves several steps. One common synthetic route starts with the bromination of a suitable precursor, followed by formylation and esterification reactions . The reaction conditions typically involve the use of bromine (Br2) and a formylating agent such as dimethylformamide (DMF) in the presence of a base like sodium acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds . The formyl group can participate in various redox reactions, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate can be compared with similar compounds such as:
Methyl 2-(4-benzyloxy-3-bromo-5-formyl-phenyl)acetate: This compound has a benzyloxy group instead of the methoxyethoxy group, which affects its solubility and reactivity.
Methyl 2-(3-bromo-5-formyl-4-methoxyphenyl)acetate: This compound lacks the methoxyethoxy group, making it less hydrophilic and potentially altering its biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C14H17BrO6 |
---|---|
Molecular Weight |
361.18 g/mol |
IUPAC Name |
methyl 2-[3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)phenyl]acetate |
InChI |
InChI=1S/C14H17BrO6/c1-18-3-4-20-9-21-14-11(8-16)5-10(6-12(14)15)7-13(17)19-2/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI Key |
XHOUCPGAWMCBBK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC1=C(C=C(C=C1Br)CC(=O)OC)C=O |
Origin of Product |
United States |
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